Cas no 1105208-16-9 (1-(3-fluorophenyl)-3-{2-6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-ylethyl}urea)

1-(3-fluorophenyl)-3-{2-6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-ylethyl}urea 化学的及び物理的性質
名前と識別子
-
- 1-(3-fluorophenyl)-3-{2-6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-ylethyl}urea
- 1-(3-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea
- AKOS024501748
- 1105208-16-9
- 1-(3-fluorophenyl)-3-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]urea
- 1-(3-fluorophenyl)-3-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea
- F5230-0293
-
- インチ: 1S/C18H16FN5O2/c19-14-4-1-5-15(11-14)22-18(26)21-9-10-24-17(25)7-6-16(23-24)13-3-2-8-20-12-13/h1-8,11-12H,9-10H2,(H2,21,22,26)
- InChIKey: IDOYBGQQEWSYIT-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)NC(NCCN1C(C=CC(C2C=NC=CC=2)=N1)=O)=O
計算された属性
- 精确分子量: 353.12880293g/mol
- 同位素质量: 353.12880293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 580
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.7Ų
- XLogP3: 1.2
1-(3-fluorophenyl)-3-{2-6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-ylethyl}urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5230-0293-10mg |
1-(3-fluorophenyl)-3-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea |
1105208-16-9 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5230-0293-20mg |
1-(3-fluorophenyl)-3-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea |
1105208-16-9 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5230-0293-10μmol |
1-(3-fluorophenyl)-3-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea |
1105208-16-9 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5230-0293-4mg |
1-(3-fluorophenyl)-3-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea |
1105208-16-9 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5230-0293-15mg |
1-(3-fluorophenyl)-3-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea |
1105208-16-9 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5230-0293-2μmol |
1-(3-fluorophenyl)-3-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea |
1105208-16-9 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5230-0293-3mg |
1-(3-fluorophenyl)-3-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea |
1105208-16-9 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5230-0293-40mg |
1-(3-fluorophenyl)-3-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea |
1105208-16-9 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5230-0293-25mg |
1-(3-fluorophenyl)-3-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea |
1105208-16-9 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5230-0293-30mg |
1-(3-fluorophenyl)-3-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea |
1105208-16-9 | 30mg |
$119.0 | 2023-09-10 |
1-(3-fluorophenyl)-3-{2-6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-ylethyl}urea 関連文献
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
1-(3-fluorophenyl)-3-{2-6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-ylethyl}ureaに関する追加情報
Recent Advances in the Study of 1-(3-fluorophenyl)-3-{2-6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-ylethyl}urea (CAS: 1105208-16-9)
The compound 1-(3-fluorophenyl)-3-{2-6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-ylethyl}urea (CAS: 1105208-16-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyridazine and urea moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and kinase inhibition. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic efficacy in preclinical models.
One of the key findings from recent research is the compound's ability to selectively inhibit specific kinase targets involved in inflammatory and oncogenic pathways. Structural-activity relationship (SAR) studies have revealed that the fluorophenyl and pyridinyl groups play a critical role in binding affinity and selectivity. Computational docking simulations and X-ray crystallography have further elucidated the molecular interactions between the compound and its target proteins, providing valuable insights for further optimization.
In vitro and in vivo studies have demonstrated the compound's efficacy in reducing tumor growth and inflammation in animal models. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that the compound exhibited potent inhibitory activity against a panel of cancer cell lines, with IC50 values in the low micromolar range. Additionally, the compound showed favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it a promising candidate for further development.
Despite these promising results, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Recent efforts have focused on synthesizing analogs with improved pharmacokinetic and pharmacodynamic profiles. For example, modifications to the urea linker and pyridazine core have been explored to enhance binding affinity and reduce toxicity. These efforts are supported by advanced techniques such as high-throughput screening and fragment-based drug design.
In conclusion, 1-(3-fluorophenyl)-3-{2-6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-ylethyl}urea represents a promising scaffold for the development of novel therapeutics. Ongoing research aims to further elucidate its biological targets, optimize its chemical structure, and evaluate its clinical potential. The compound's unique properties and recent advancements underscore its significance in the field of chemical biology and medicinal chemistry.
1105208-16-9 (1-(3-fluorophenyl)-3-{2-6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-ylethyl}urea) Related Products
- 2034464-79-2(3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)
- 2734772-95-1(5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde)
- 2199601-88-0(6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile)
- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)
- 2377610-28-9(4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester)
- 71675-87-1(2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid)
- 1351621-33-4(2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide)
- 68120-34-3(2-bromo-4-(chloromethyl)-1-methylbenzene)
- 83442-61-9(2-(4-chlorophenyl)aminopropanoic acid)
- 2229007-64-9(tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate)




